5-[4-Phenyl-5-(trifluoromethyl)-2-thienyl]-3-(p-tolyl)-1,2,4-oxadiazole
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Overview
Description
Preparation Methods
The synthesis of 5-[4-Phenyl-5-(trifluoromethyl)-2-thienyl]-3-(p-tolyl)-1,2,4-oxadiazole involves several steps. One common method includes the reaction of 4-phenyl-5-(trifluoromethyl)-2-thiophenecarboxylic acid with p-tolylhydrazine to form the corresponding hydrazide . This hydrazide is then cyclized using phosphoryl chloride to yield the desired oxadiazole . Industrial production methods may involve similar synthetic routes but optimized for large-scale production .
Chemical Reactions Analysis
5-[4-Phenyl-5-(trifluoromethyl)-2-thienyl]-3-(p-tolyl)-1,2,4-oxadiazole undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the oxadiazole ring into other heterocyclic structures.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common reagents used in these reactions include hydrogen peroxide for oxidation and lithium aluminum hydride for reduction . The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
5-[4-Phenyl-5-(trifluoromethyl)-2-thienyl]-3-(p-tolyl)-1,2,4-oxadiazole has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 5-[4-Phenyl-5-(trifluoromethyl)-2-thienyl]-3-(p-tolyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets . It acts as an agonist for sphingosine-1-phosphate receptors, particularly S1P1 . This interaction leads to the modulation of immune responses and has potential therapeutic implications .
Comparison with Similar Compounds
5-[4-Phenyl-5-(trifluoromethyl)-2-thienyl]-3-(p-tolyl)-1,2,4-oxadiazole is unique due to its specific trifluoromethyl and thienyl groups . Similar compounds include:
- 5-[4-Phenyl-5-(trifluoromethyl)-2-thienyl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole
- 5-[4-Phenyl-5-(trifluoromethyl)-2-thienyl]-3-(p-tolyl)-1,2,4-thiadiazole
These compounds share structural similarities but differ in their specific functional groups and resulting chemical properties .
Properties
CAS No. |
256414-84-3 |
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Molecular Formula |
C20H13F3N2OS |
Molecular Weight |
386.4 g/mol |
IUPAC Name |
3-(4-methylphenyl)-5-[4-phenyl-5-(trifluoromethyl)thiophen-2-yl]-1,2,4-oxadiazole |
InChI |
InChI=1S/C20H13F3N2OS/c1-12-7-9-14(10-8-12)18-24-19(26-25-18)16-11-15(13-5-3-2-4-6-13)17(27-16)20(21,22)23/h2-11H,1H3 |
InChI Key |
MFHDEQCWZMUWPL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3=CC(=C(S3)C(F)(F)F)C4=CC=CC=C4 |
Origin of Product |
United States |
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